Cas no 2229362-73-4 (1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine)

1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine structure
2229362-73-4 structure
商品名:1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine
CAS番号:2229362-73-4
MF:C9H11BrN2
メガワット:227.101041078568
CID:6259006
PubChem ID:155255341

1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine
    • 2229362-73-4
    • SCHEMBL22621703
    • EN300-1927235
    • インチ: 1S/C9H11BrN2/c1-11-9(4-5-9)8-7(10)3-2-6-12-8/h2-3,6,11H,4-5H2,1H3
    • InChIKey: CDEWFHJDFWXTCT-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CN=C1C1(CC1)NC

計算された属性

  • せいみつぶんしりょう: 226.01056g/mol
  • どういたいしつりょう: 226.01056g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1927235-10.0g
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine
2229362-73-4
10g
$5283.0 2023-05-31
Enamine
EN300-1927235-1.0g
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine
2229362-73-4
1g
$1229.0 2023-05-31
Enamine
EN300-1927235-5.0g
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine
2229362-73-4
5g
$3562.0 2023-05-31
Enamine
EN300-1927235-0.05g
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine
2229362-73-4
0.05g
$1032.0 2023-09-17
Enamine
EN300-1927235-5g
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine
2229362-73-4
5g
$3562.0 2023-09-17
Enamine
EN300-1927235-0.5g
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine
2229362-73-4
0.5g
$1180.0 2023-09-17
Enamine
EN300-1927235-0.1g
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine
2229362-73-4
0.1g
$1081.0 2023-09-17
Enamine
EN300-1927235-0.25g
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine
2229362-73-4
0.25g
$1131.0 2023-09-17
Enamine
EN300-1927235-2.5g
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine
2229362-73-4
2.5g
$2408.0 2023-09-17
Enamine
EN300-1927235-10g
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine
2229362-73-4
10g
$5283.0 2023-09-17

1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine 関連文献

1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amineに関する追加情報

Comprehensive Overview of 1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine (CAS No. 2229362-73-4)

1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine (CAS No. 2229362-73-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromopyridine and cyclopropylamine moieties, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure combines a 3-bromopyridine ring with a N-methylcyclopropanamine group, making it a valuable building block for drug discovery and material science applications.

The growing interest in 1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine is driven by its potential applications in developing small-molecule inhibitors and kinase-targeted therapies. Researchers are particularly intrigued by its role in modulating protein-protein interactions, a hot topic in precision medicine and cancer therapeutics. Recent studies highlight its utility in designing allosteric modulators, which align with the industry's shift toward targeted drug delivery systems.

From a synthetic chemistry perspective, the bromine atom in 3-bromopyridine offers a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This reactivity is crucial for creating diverse heterocyclic libraries, a trend underscored by the rise of fragment-based drug design. Additionally, the cyclopropylamine moiety enhances metabolic stability, addressing a common challenge in ADME optimization (Absorption, Distribution, Metabolism, and Excretion).

Environmental and regulatory considerations also play a role in the compound's adoption. With increasing focus on green chemistry, researchers are exploring solvent-free or catalytic methods to synthesize 1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine. Its compatibility with flow chemistry techniques further aligns with industrial demands for scalable and sustainable processes.

In the context of AI-driven drug discovery, this compound's structural features are frequently analyzed via cheminformatics tools. Machine learning models trained on QSAR datasets (Quantitative Structure-Activity Relationship) often incorporate derivatives of 1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine to predict binding affinities or toxicity profiles. Such applications resonate with the pharmaceutical industry's push toward computational efficiency.

Market trends indicate rising demand for high-purity intermediates like CAS 2229362-73-4, driven by contract research organizations (CROs) and generic drug manufacturers. Analytical techniques such as HPLC and LC-MS are routinely employed to validate its purity, ensuring compliance with ICH guidelines (International Council for Harmonisation).

In summary, 1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its relevance to drug development, material science, and sustainable synthesis positions it as a compound of enduring scientific and industrial value.

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